![molecular formula C13H19NO3 B8271386 tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate CAS No. 86013-50-5](/img/structure/B8271386.png)
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
描述
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a 1,1-dimethylethyl group attached to a carbamate moiety, which is further connected to a (2R)-2-hydroxy-2-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate typically involves the reaction of 1,1-dimethylethyl chloroformate with (2R)-2-hydroxy-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 1,1-Dimethylethyl [(2R)-2-oxo-2-phenylethyl]carbamate.
Reduction: Formation of 1,1-Dimethylethyl [(2R)-2-amino-2-phenylethyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
科学研究应用
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-cyclohexylethyl]carbamate
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-methylpropyl]carbamate
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-ethylbutyl]carbamate
Uniqueness
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins. Additionally, the phenyl group may contribute to the compound’s stability and reactivity in various chemical reactions.
属性
CAS 编号 |
86013-50-5 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 |
InChI 键 |
FSRZPRRAZVZKFE-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
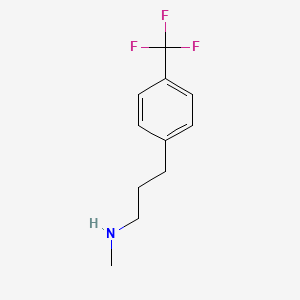
![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)
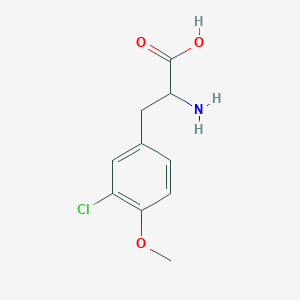
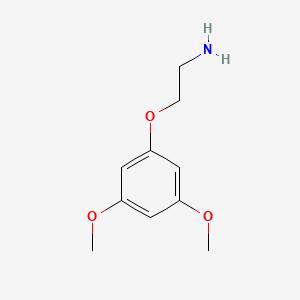

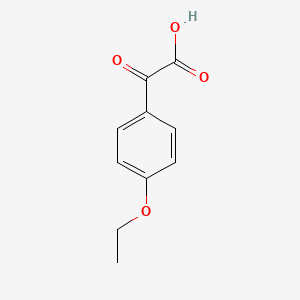
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
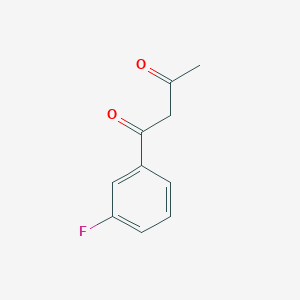
![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)
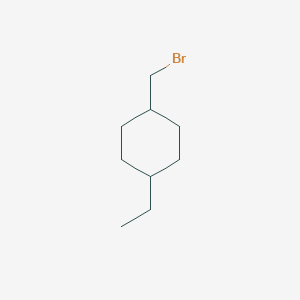
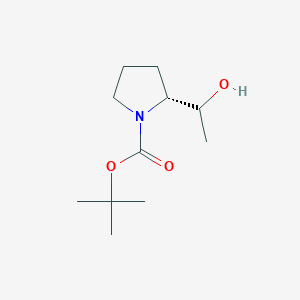
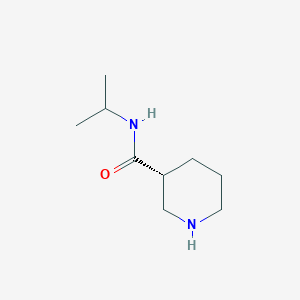
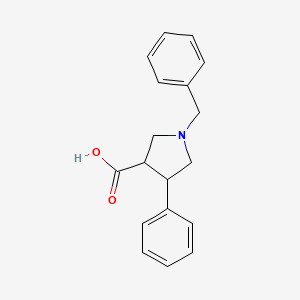
![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)
